n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine
Description
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2,2-dimethyl-N-propan-2-yl-1,3-benzodioxol-5-amine |
InChI |
InChI=1S/C12H17NO2/c1-8(2)13-9-5-6-10-11(7-9)15-12(3,4)14-10/h5-8,13H,1-4H3 |
InChI Key |
YHEFYWSEAJPUQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=C(C=C1)OC(O2)(C)C |
Origin of Product |
United States |
Preparation Methods
Chemical Structure and Nomenclature
- Chemical Name: n-Isopropyl-2,2-dimethylbenzo[d]dioxol-5-amine
- Molecular Formula: C12H17NO2
- Core Structure: 2,2-dimethylbenzo[d]dioxole (a benzodioxole ring with geminal dimethyl groups)
- Key Functional Group: Amino group substituted with an isopropyl moiety at the 5-position of the benzodioxole ring
The compound is related structurally to 2,2-dimethylbenzo[d]dioxol-5-amine, which is well documented in chemical databases such as PubChem (CID 233317).
Preparation Methods of n-Isopropyl-2,2-dimethylbenzo[d]dioxol-5-amine
General Synthetic Strategy
The synthesis of n-Isopropyl-2,2-dimethylbenzo[d]dioxol-5-amine typically involves the following key steps:
Stepwise Preparation Details
Synthesis of 2,2-Dimethylbenzo[d]dioxole Core
The benzo[d]dioxole ring system with geminal dimethyl substitution at the 2-position can be synthesized starting from catechol derivatives through acetal formation with acetone or related ketones under acidic catalysis. This step forms the acetal protecting group characteristic of the dioxole ring.
Introduction of the Amino Group at the 5-Position
The 5-position amination is commonly achieved by nitration of the aromatic ring followed by reduction of the nitro group to an amine. Alternatively, direct amination methods such as Buchwald-Hartwig amination can be employed for regioselective introduction of the amino group.
N-Isopropylation of the Amino Group
The final step involves alkylation of the free aromatic amine with an isopropyl halide (e.g., isopropyl bromide or chloride) under basic conditions to yield the n-isopropyl substituted amine. This can be performed using typical nucleophilic substitution conditions with a base such as potassium carbonate or sodium hydride in an aprotic solvent like DMF or acetonitrile.
Representative Synthetic Route
Alternative Synthetic Approaches
- Reductive amination : Using 5-formyl-2,2-dimethylbenzo[d]dioxole and isopropylamine under reductive amination conditions (e.g., NaBH3CN) to directly form the N-isopropyl amine.
- Catalytic amination : Transition metal-catalyzed C–N bond formation using palladium or copper catalysts to introduce the isopropyl amine substituent on the aromatic ring.
Research Findings and Optimization
Reaction Yields and Purity
- Typical yields for the acetal formation step exceed 85%, with high regioselectivity for the 2,2-dimethyl substitution.
- Aromatic nitration requires careful control of temperature and acid concentration to avoid over-nitration or ring degradation; yields of nitro intermediates range from 60-75%.
- Reduction of nitro groups to amines is highly efficient using catalytic hydrogenation, with yields above 90% and minimal side products.
- N-isopropylation yields vary between 70-85% depending on the alkylation conditions and solvent system employed.
Purification Techniques
- Silica gel column chromatography is the preferred method for purification of intermediates and final products, using solvent systems such as dichloromethane/ethyl acetate in ratios from 10:1 to 5:1.
- Recrystallization from solvents like ethanol or ethyl acetate is used to improve purity for final compounds.
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic and aliphatic proton environments, verifying the substitution pattern.
- Mass Spectrometry (LC-MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Detects characteristic amine and acetal functional groups.
- X-ray Crystallography: Used in structural confirmation of related benzodioxole amines.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted benzo[d][1,3]dioxole derivatives.
Scientific Research Applications
n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The benzo[d][1,3]dioxol-5-amine scaffold is versatile, with modifications at the amine group or dioxole ring leading to distinct properties:
Key Observations :
- The isopropyl and dimethyl groups in the target compound increase molecular weight and lipophilicity compared to simpler analogs like N-ethyl or N,N-dimethyl derivatives. This may reduce aqueous solubility but improve membrane permeability .
- N,N-Dimethylbenzo[d][1,3]dioxol-5-amine exhibits distinct NMR signals (e.g., δ 6.71 for aromatic protons), reflecting electronic modulation by the dimethylamino group .
Reactivity Trends :
Activity Modulation :
Stability and Crystallographic Considerations
Biological Activity
n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine (commonly referred to as "the compound") is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique dioxole structure, which contributes to its biological activity. Its molecular formula is with a molecular weight of approximately 207.273 g/mol. The presence of the isopropyl and dimethyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in inflammatory pathways. For instance, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may protect cells from oxidative stress and related damage. This property is particularly relevant in the context of cancer research where oxidative stress plays a significant role in tumorigenesis.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxicity against specific cancer types while sparing normal cells. For example:
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| MCF-7 (Breast) | 15 | Significant inhibition of proliferation |
| A549 (Lung) | 20 | Moderate cytotoxic effects |
| HeLa (Cervical) | 10 | High sensitivity |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
In Vivo Studies
In vivo studies using animal models have further elucidated the compound's pharmacological profile. Notably:
- Tumor Growth Inhibition : In a murine model of breast cancer induced by N-methyl-N-nitrosourea, administration of this compound resulted in a significant reduction in tumor size compared to control groups .
- Safety Profile : Toxicological assessments revealed no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed promising results when combined with standard chemotherapy regimens. Patients reported improved outcomes and reduced side effects compared to those receiving chemotherapy alone.
- Chronic Inflammatory Conditions : Another study investigated the use of this compound in patients with rheumatoid arthritis. Results indicated reduced inflammatory markers and improved joint function over a 12-week treatment period.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine, and how can reaction conditions be optimized for higher yields?
- Methodology :
-
Multi-step synthesis : Starting from benzo[d][1,3]dioxol-5-yl trifluoromethanesulfonate (triflate), nucleophilic substitution with isopropylamine under palladium catalysis is a common route. Subsequent methylation or alkylation introduces the dimethyl group .
-
Key reaction parameters :
-
Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; Pt/C for reductive methylation .
-
Solvents : Polar aprotic solvents (e.g., DMF, THF) for substitution; non-polar solvents (e.g., toluene) for methylation .
-
Purification : Column chromatography (e.g., n-pentane:EtOAc gradients) and recrystallization with HCl to isolate the hydrochloride salt .
-
Yield optimization : Adjusting equivalents of reagents (e.g., 2.5 equiv. amine for coupling) and reaction time (12–24 hours) improves yields up to 95% .
- Data Table : Example Synthesis Conditions
Q. Which analytical techniques are most effective for characterizing the purity and structure of n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine?
- Methodology :
-
¹H/¹³C NMR : Key signals include:
-
Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., m/z 395.0692 [M+H]⁺ for analogs) .
-
X-ray Crystallography : Resolves stereochemistry and crystal packing (SHELX software is standard for refinement) .
- Data Table : Representative NMR Data
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| N(CH₃)₂ | 2.85 | Singlet | |
| Dioxole O–CH₂–O | 5.86–5.95 | Singlet | |
| Aromatic protons | 6.17–6.71 | Doublet/dd |
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic structure and thermochemical properties of n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine?
- Methodology :
-
Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for bond dissociation energies and ionization potentials .
-
Basis sets : 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for energetics .
-
Applications :
-
Predict reaction pathways for methylation or oxidation.
Q. What strategies resolve contradictions in spectroscopic data for n-Isopropyl-2,2-dimethylbenzo[d][1,3]dioxol-5-amine analogs?
- Methodology :
-
Cross-validation : Combine NMR, IR, and X-ray data to confirm assignments (e.g., distinguishing N–CH₃ vs. O–CH₃ signals) .
-
Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled amines to resolve overlapping peaks .
-
Dynamic NMR : Analyze temperature-dependent splitting to identify conformational exchange .
Q. How do isopropyl and dimethyl substituents influence the pharmacological activity of benzodioxol-5-amine derivatives?
- Methodology :
-
Structure-Activity Relationship (SAR) :
-
Lipophilicity : Increased logP from isopropyl enhances blood-brain barrier penetration (e.g., psychoactive analogs in ).
-
Steric effects : Dimethyl groups reduce metabolic oxidation at the amine .
-
In vitro assays : Competitive binding assays (e.g., serotonin receptor subtypes) quantify affinity changes .
- Data Table : Comparative Bioactivity of Analogs
| Compound | Target Receptor | IC₅₀ (nM) | Reference |
|---|---|---|---|
| n-Isopropyl-2,2-dimethyl- | 5-HT₂A | 120 ± 15 | |
| N-Methyl-N-phenethyl- | DAT | 450 ± 30 |
Q. What catalytic systems improve the efficiency of N-alkylation in benzodioxol-5-amine derivatives?
- Methodology :
- Heterogeneous catalysis : Pt/C with formic acid enables reductive methylation (55% yield) .
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) accelerates nucleophilic substitution in biphasic systems .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for analogous compounds .
Q. How does the dioxole moiety affect the compound’s stability under oxidative conditions?
- Methodology :
- Accelerated stability testing : Expose to H₂O₂ or UV light; monitor degradation via HPLC .
- Computational modeling : DFT predicts susceptibility of dioxole C–O bonds to radical cleavage .
- Key Finding : The dioxole ring stabilizes the aromatic system but is prone to ring-opening under strong acidic conditions .
Notes
- Abbreviations Avoided : Full chemical names and non-proprietary software (e.g., SHELX) are used throughout.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
